1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound is characterized by the presence of a pyrrole ring substituted with a carboxylic acid group and a 4-ethylphenyl group
Preparation Methods
The synthesis of 1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with pyrrole in the presence of a suitable catalyst to form the corresponding 1-(4-ethylphenyl)-1H-pyrrole. This intermediate is then oxidized to introduce the carboxylic acid group at the 2-position of the pyrrole ring. The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The aromatic ring of the 4-ethylphenyl group can undergo electrophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid derivative, while reduction with LiAlH4 can produce an alcohol derivative.
Scientific Research Applications
1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals or as a probe for studying biological processes.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its interactions with biological targets are of particular interest.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
1-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid: This compound has a methyl group instead of an ethyl group on the phenyl ring. The difference in alkyl group size can affect the compound’s reactivity and biological activity.
1-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid: The presence of a chlorine atom introduces different electronic effects, which can influence the compound’s chemical behavior and interactions with biological targets.
1-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid: Similar to the chlorinated derivative, the bromine atom affects the compound’s properties through its size and electronegativity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-ethylphenyl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-10-5-7-11(8-6-10)14-9-3-4-12(14)13(15)16/h3-9H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZDDVCDBHSVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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